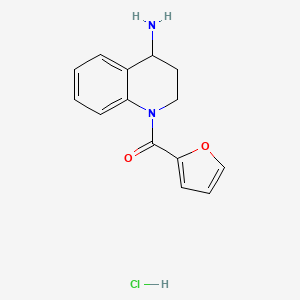

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride

Description

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride is a synthetic organic compound featuring a fused dihydroquinoline core substituted with an amino group at the 4-position and a furan-2-yl methanone moiety. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Key structural features influencing its properties include:

- 4-Amino group: Introduces basicity and hydrogen-bonding capability.

- Furan-2-yl methanone: Contributes to lipophilicity and electronic effects.

Properties

IUPAC Name |

(4-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c15-11-7-8-16(12-5-2-1-4-10(11)12)14(17)13-6-3-9-18-13;/h1-6,9,11H,7-8,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYCARJVEOLZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1N)C(=O)C3=CC=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the furan ring through a series of condensation and cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

Spectroscopic Characterization

- NMR and UV Data: The unsubstituted dihydroquinoline analog in showed distinct ¹H NMR signals for the dihydroquinoline protons (δ 6.8–7.2 ppm) and furan carbonyl (δ 165–170 ppm in ¹³C NMR). The target compound’s amino group would likely shift these signals due to electron-donating effects .

- Mass Spectrometry: ESI-MS data for analogs in confirmed molecular weights (e.g., m/z 256 for Furan-2-yl(piperidin-1-yl)methanone). The target compound’s hydrochloride salt would exhibit a higher molecular weight (add ~36 g/mol for HCl).

Biological Activity

The compound (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound, highlighting its anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.

Synthesis

The synthesis of this compound typically involves a multi-step process. The key steps include the formation of the dihydroquinoline core followed by the introduction of the furan moiety. A common method employs a three-component Povarov reaction using commercially available starting materials such as p-toluidine and furoyl chloride under mild conditions to yield high purity and yield of the final product .

Anticancer Activity

Research indicates that derivatives of 3,4-dihydroquinoline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The compound's structure allows it to interact with multiple targets within cancer cells, making it a promising candidate for further development in cancer therapy .

Antibacterial and Antifungal Properties

The compound has demonstrated potent antibacterial and antifungal activities against a range of pathogens. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokine production in various cell lines, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to its ability to inhibit NF-kB signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease. Notably, certain derivatives have been reported to cross the blood-brain barrier effectively, enhancing their therapeutic potential in neurological disorders .

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, compounds similar to (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone were tested for cytotoxicity. Results indicated an IC50 value ranging from 0.5 to 5 µM depending on the specific cell line tested .

- Neuroprotective Activity : A recent study evaluated the effects of this compound on PC12 cells exposed to neurotoxic agents. The results showed a significant reduction in cell death and oxidative stress markers at concentrations below 10 µM .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.